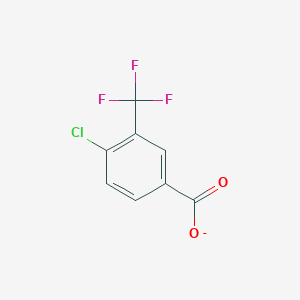

4-Chloro-3-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality 4-Chloro-3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H3ClF3O2- |

|---|---|

Molecular Weight |

223.55 g/mol |

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)/p-1 |

InChI Key |

PPHHAZOVVZBSCM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(F)(F)F)Cl |

Origin of Product |

United States |

4-Chloro-3-(trifluoromethyl)benzoate: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter fluorinated building blocks, but few offer the precise stereoelectronic versatility of 4-chloro-3-(trifluoromethyl)benzoate. Primarily utilized as its methyl ester (CAS 115591-64-5)[1] or its parent carboxylic acid (CAS 1737-36-6)[2], this compound is a linchpin in modern medicinal chemistry. The strategic placement of a trifluoromethyl (–CF₃) group adjacent to a chlorine atom on a benzoate scaffold provides a highly activated system for cross-coupling and derivatization.

This whitepaper details the causality behind its physicochemical behavior, outlines self-validating synthetic workflows, and explores its critical role in the development of advanced active pharmaceutical ingredients (APIs), including the S1P receptor modulator Etrasimod[3] and targeted pyrrolo[2,3-d]pyrimidine derivatives for melanoma[4].

Physicochemical Profiling and Structural Causality

The utility of 4-chloro-3-(trifluoromethyl)benzoate derivatives stems from the synergistic effects of its substituents on the aromatic ring:

-

Trifluoromethyl Group (–CF₃) at Position 3: Strongly electron-withdrawing via inductive effects, the –CF₃ group lowers the pKa of the parent acid to approximately 3.54[4]. In drug design, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that position. Furthermore, it significantly increases the lipophilicity (LogP ~3.05)[4], which is a critical parameter for the membrane permeability of downstream APIs[5].

-

Chlorine Atom (–Cl) at Position 4: Positioned para to the electron-withdrawing carboxylate and ortho to the –CF₃ group, the C–Cl bond is highly activated. This renders the chlorine atom an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SₙAr)[6].

Table 1: Quantitative Physicochemical Properties

| Property | 4-Chloro-3-(trifluoromethyl)benzoic acid | Methyl 4-chloro-3-(trifluoromethyl)benzoate |

| CAS Number | 1737-36-6[2] | 115591-64-5[1] |

| Molecular Formula | C₈H₄ClF₃O₂[7] | C₉H₆ClF₃O₂[1] |

| Molecular Weight | 224.56 g/mol [7] | 238.59 g/mol [1] |

| Physical State | White to almost white powder/crystal[8] | Colorless to pale yellow liquid/solid[5] |

| Melting Point | 163°C – 165°C[2] | N/A |

| Water Solubility | 0.039 g/L at 25°C[2] | Insoluble (Highly Lipophilic) |

| Primary Application | Pyrrolo[2,3-d]pyrimidine synthesis[2] | Etrasimod (APD334) intermediate[9] |

Chemical Synthesis & Derivatization Workflows

The conversion of the parent acid to the methyl ester is a foundational procedure. This esterification protects the carboxylic acid from unwanted side reactions during subsequent cross-coupling steps and increases the volatility and solubility of the intermediate for chromatographic purification.

Protocol 1: Self-Validating Fischer Esterification

Objective: Synthesize Methyl 4-chloro-3-(trifluoromethyl)benzoate from its parent acid. Causality of Reagents: Methanol acts as both the solvent and the nucleophile. Concentrated sulfuric acid (H₂SO₄) is used as a catalytic proton source to activate the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Preparation: Charge a dry, round-bottom flask with 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)[2].

-

Solvent Addition: Add anhydrous methanol (10 volumes) to form a suspension.

-

Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C to prevent localized exothermic degradation.

-

Reflux: Heat the mixture to 65°C (reflux) for 12 hours. Validation check: TLC (Hexane/EtOAc 8:2) should indicate complete consumption of the highly polar acid starting material.

-

Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. The NaHCO₃ neutralizes the H₂SO₄ and extracts any unreacted acid into the aqueous layer.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the methyl ester (CAS 115591-64-5)[1].

Fig 1: Fischer esterification workflow converting the parent acid to the methyl ester.

Applications in Drug Discovery

Synthesis of Etrasimod (APD334)

Methyl 4-chloro-3-(trifluoromethyl)benzoate (CAS 115591-64-5) is a highly scrutinized compound in the pharmaceutical industry due to its role as a critical intermediate in the synthesis of Etrasimod[9]. Etrasimod is a selective sphingosine-1-phosphate (S1P) receptor modulator developed for inflammatory conditions such as ulcerative colitis[3].

The ester serves as the direct precursor for the 4-cyclopentyl-3-(trifluoromethyl)phenyl moiety. The chlorine atom is displaced by a cyclopentyl group via cross-coupling, leveraging the electron-withdrawing –CF₃ group to facilitate the substitution. Because of its structural persistence, unreacted ester is rigorously tracked as a process impurity (designated as Etrasimod Impurity 10) during API quality control[9].

Pyrrolo[2,3-d]pyrimidine Derivatives for Melanoma

The parent acid (CAS 1737-36-6) is explicitly utilized in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are evaluated for their potent antiproliferative activity against melanoma cell lines[10]. The carboxylic acid is typically coupled with an amine to form a robust amide linkage, yielding targeted kinase inhibitors[2].

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the activated chloro-substituent, the following protocol outlines a Suzuki-Miyaura cross-coupling to generate biphenyl derivatives—a common motif in API synthesis (adapted from standard patent literature methodologies, e.g., WO 2006/131336 A1)[6].

Objective: Synthesize a 2-trifluoromethyl-biphenyl-4-carboxylic acid derivative. Causality of Reagents:

-

Pd(OAc)₂ & X-Phos: Aryl chlorides are notoriously difficult to activate. The palladium catalyst paired with the bulky, electron-rich X-Phos ligand is specifically chosen to promote the oxidative addition of the strong C–Cl bond[6].

-

KF (Potassium Fluoride): Acts as the base to activate the boronic acid via the formation of a highly reactive fluoroborate complex, facilitating transmetalation.

-

THF: A polar aprotic solvent that solubilizes the reagents and supports the 90°C reaction temperature.

Step-by-Step Methodology:

-

Setup: In a dried Schlenk tube under an inert argon atmosphere, add 4-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)[6] and the corresponding aryl boronic acid (1.5 eq).

-

Catalyst Loading: Add X-Phos (0.05 eq), KF (3.0 eq), and Pd(OAc)₂ (0.05 eq)[6]. Crucial Step: Ensure strict exclusion of oxygen to prevent catalyst deactivation (palladium black formation).

-

Solvent: Inject anhydrous THF to achieve a 0.2 M concentration.

-

Reaction: Stir the mixture at 90°C for 15 hours[6]. Validation check: An aliquot analyzed by LC-MS should show the complete disappearance of the m/z peak corresponding to the starting material and the emergence of the product mass.

-

Purification: Concentrate the reaction mixture to dryness. Purify the crude residue using flash chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure biphenyl compound[6].

Fig 2: Suzuki-Miyaura cross-coupling utilizing the chloro-substituent for API synthesis.

References

-

Fisher Scientific. "4-Chloro-3-(trifluoromethyl)benzoic acid, 97+%, Thermo Scientific". Available at: [Link]

-

World Intellectual Property Organization (WIPO). "WO 2006/131336 A1". Available at:[Link]

-

LookChem. "4-Chloro-3-(trifluoromethyl)benzoic acid". Available at: [Link]

-

LookChem. "Cas 1206123-37-6,Etrasimod". Available at: [Link]

-

KM Pharma Solution Private Limited. "Impurity - Etrasimod". Available at: [Link]

Sources

- 1. CAS 115591-64-5: methyl 4-chloro-3-(trifluoromethyl)benzoa… [cymitquimica.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. scbt.com [scbt.com]

- 8. 4-Chloro-3-(trifluoromethyl)benzoic Acid | 1737-36-6 | TCI AMERICA [tcichemicals.com]

- 9. kmpharma.in [kmpharma.in]

- 10. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID price,buy 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID - chemicalbook [chemicalbook.com]

Introduction: A Key Building Block in Medicinal Chemistry

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoate and its Parent Acid

This guide provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethyl)benzoate, a term that most commonly refers to the esters or salts of 4-Chloro-3-(trifluoromethyl)benzoic acid. Given its prevalence in synthetic chemistry, this document will focus on both the parent carboxylic acid and its widely used derivative, Methyl 4-chloro-3-(trifluoromethyl)benzoate. Understanding the properties and applications of both molecules is crucial for researchers, scientists, and professionals in drug development.

4-Chloro-3-(trifluoromethyl)benzoic acid and its esters are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chlorine atom and a trifluoromethyl (-CF3) group on the benzene ring imparts unique chemical properties. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance metabolic stability and cell membrane permeability of a drug candidate[1]. This makes these compounds valuable starting materials for creating complex, biologically active molecules. For instance, 4-Chloro-3-(trifluoromethyl)benzoic acid is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives which have shown antiproliferative activity against melanoma cell lines[2].

Part 1: 4-Chloro-3-(trifluoromethyl)benzoic Acid

This is the foundational molecule from which benzoate esters and salts are derived. Its reactivity is dominated by the carboxylic acid group and the substituted aromatic ring.

Physicochemical and Structural Properties

The key identifiers and properties of 4-Chloro-3-(trifluoromethyl)benzoic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety protocols.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-3-(trifluoromethyl)benzoic acid | [2][3] |

| CAS Number | 1737-36-6 | [2][3][4][5] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3][4][5] |

| Molecular Weight | 224.56 g/mol | [3][4] |

| Appearance | White to almost white crystal/powder | |

| Melting Point | 163°C to 165°C | [2] |

| Solubility | Slightly soluble in water (0.039 g/L at 25°C) | [2] |

| InChI Key | PPHHAZOVVZBSCM-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of 4-chloro-3-(trifluoromethyl)benzoic acid typically involves the oxidation of the corresponding toluene derivative. The carboxylic acid group (-COOH) is the primary site of reactivity, readily undergoing reactions such as esterification, amidation, and reduction. The aromatic ring can participate in further electrophilic or nucleophilic aromatic substitution, although the electron-withdrawing nature of the -CF₃ and -Cl groups deactivates the ring towards electrophilic attack.

Applications in Drug Discovery & Agrochemicals

This compound serves as a crucial starting material. For example, it is a key intermediate for the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy[6]. Its derivatives are also investigated for various other therapeutic areas due to the favorable properties conferred by the trifluoromethyl group[1].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Chloro-3-(trifluoromethyl)benzoic acid is classified as an irritant.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents[2].

Part 2: Methyl 4-chloro-3-(trifluoromethyl)benzoate

This is the methyl ester of the parent acid and a more common intermediate for subsequent cross-coupling reactions or other modifications where the free carboxylic acid would interfere.

Physicochemical and Structural Properties

The esterification of the parent acid with methanol results in a compound with different physical properties, notably a lower melting point and different solubility profile.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-chloro-3-(trifluoromethyl)benzoate | [7] |

| CAS Number | 115591-64-5 | [1][7][8] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][7] |

| Molecular Weight | 238.59 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Purity | Typically ≥95% | [1][8] |

| InChI Key | Not readily available in search results. |

Experimental Protocol: Synthesis via Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is a standard and fundamental reaction in organic synthesis. The following protocol is a representative example based on the Fischer esterification principle.

Objective: To synthesize Methyl 4-chloro-3-(trifluoromethyl)benzoate from 4-Chloro-3-(trifluoromethyl)benzoic acid.

Materials:

-

4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-3-(trifluoromethyl)benzoic acid.

-

Reagent Addition: Add a large excess of anhydrous methanol. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude Methyl 4-chloro-3-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel.

Caption: Analytical Workflow for Compound Verification.

Conclusion

4-Chloro-3-(trifluoromethyl)benzoic acid and its methyl ester are indispensable building blocks in modern synthetic chemistry. Their unique substitution pattern provides a scaffold that allows for the introduction of the trifluoromethyl group, a key pharmacophore in many contemporary drugs. A thorough understanding of their physicochemical properties, synthesis, and handling is essential for any researcher leveraging these powerful intermediates in the pursuit of novel therapeutics and other advanced materials.

References

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Appchem. (n.d.). Benzoic acid, 4-chloro-3-(trifluoromethyl)-. Retrieved from [Link]

-

Shen, Y., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

Shen, Y., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. appchemical.com [appchemical.com]

- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Methyl 4-chloro-3-(trifluoromethyl)benzoate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic Acid and Its Methyl Ester

Abstract

This technical guide provides a comprehensive overview of 4-chloro-3-(trifluoromethyl)benzoic acid and its primary derivative, methyl 4-chloro-3-(trifluoromethyl)benzoate. These compounds are pivotal building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of a chlorine atom and a trifluoromethyl group on the benzoate scaffold imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making them highly valuable motifs in drug design. This document details their chemical and physical properties, provides predicted spectroscopic data for characterization, outlines established synthetic protocols and key chemical reactions, and explores their applications, with a focus on their role in oncology and immunology. Safety and handling procedures are also provided to ensure proper laboratory practice.

Introduction and Strategic Importance

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry. The combination of a halogen and a trifluoromethyl group on the aromatic ring creates a unique electronic and steric environment. The trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability. It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism. The chlorine atom, another electron-withdrawing substituent, further modulates the electronic properties and provides a potential handle for further synthetic transformations.

This guide will focus on two key representatives of this class: the parent carboxylic acid, 4-chloro-3-(trifluoromethyl)benzoic acid , and its most common ester, methyl 4-chloro-3-(trifluoromethyl)benzoate . These compounds serve as crucial intermediates in the synthesis of complex, high-value molecules, including targeted cancer therapies. Understanding their properties, synthesis, and reactivity is essential for researchers and drug development professionals aiming to leverage this versatile chemical scaffold.

Physicochemical and Spectroscopic Properties

The properties of the parent acid and its methyl ester are distinct and are summarized below for easy reference.

Physical and Chemical Properties

The key identifying and physical properties are presented in Table 1. The parent acid is a stable, white crystalline solid, while the methyl ester is typically a low-melting solid or a colorless to pale yellow liquid.[1][2][3]

Table 1: Physicochemical Properties

| Property | 4-Chloro-3-(trifluoromethyl)benzoic Acid | Methyl 4-chloro-3-(trifluoromethyl)benzoate |

| Synonyms | 4-Chloro-α,α,α-trifluoro-m-toluic acid | 4-Chloro-3-trifluoromethylbenzoic acid methyl ester |

| CAS Number | 1737-36-6[1] | 115591-64-5[2][4] |

| Molecular Formula | C₈H₄ClF₃O₂[5] | C₉H₆ClF₃O₂[2] |

| Molecular Weight | 224.56 g/mol [3][5] | 238.59 g/mol [2] |

| Appearance | White to almost white crystalline powder[1] | Colorless to pale yellow liquid or solid[2] |

| Melting Point | 163-165 °C | Not consistently reported (low-melting) |

| Solubility | Slightly soluble in water (0.039 g/L at 25°C)[6] | Insoluble in water, soluble in organic solvents |

| XLogP3 (Predicted) | 3.7[1] | ~4.2 (Estimated) |

| pKa (Predicted) | ~3.5 (Estimated based on benzoic acid pKa=4.2 and Hammett constants for Cl and CF₃) | N/A |

Spectroscopic Characterization

Definitive characterization of these molecules relies on spectroscopic methods. While publicly available spectra are limited, the expected NMR and IR data can be reliably predicted based on their structures and data from close analogs.

Infrared (IR) Spectroscopy: For 4-chloro-3-(trifluoromethyl)benzoic acid , the IR spectrum is dominated by features of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹. The carbonyl (C=O) stretch will be a sharp, strong absorption around 1700 cm⁻¹.[1] Strong C-F stretching vibrations from the -CF₃ group are expected in the 1100-1350 cm⁻¹ region. For the methyl ester , the broad O-H band will be absent, and the C=O stretch will shift to a higher wavenumber, typically 1720-1730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The substitution pattern on the aromatic ring gives rise to a predictable set of signals in the aromatic region of the ¹H NMR spectrum.

-

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Acid: δ ~8.30 (d, 1H, H-2), ~8.05 (dd, 1H, H-6), ~7.65 (d, 1H, H-5). The acidic proton (COOH) would appear as a very broad singlet, typically >10 ppm.

-

Ester: δ ~8.25 (d, 1H, H-2), ~8.00 (dd, 1H, H-6), ~7.60 (d, 1H, H-5), ~3.95 (s, 3H, OCH₃).

-

-

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

Acid: δ ~170 (C=O), ~135-138 (aromatic C-Cl), ~133 (aromatic C-H), ~132 (q, aromatic C-CF₃), ~131 (aromatic C-COOH), ~128 (aromatic C-H), ~127 (aromatic C-H), ~123 (q, J ≈ 274 Hz, CF₃).

-

Ester: δ ~165 (C=O), ~53 (OCH₃), with aromatic signals similar to the acid.

-

-

Predicted ¹⁹F NMR (376 MHz, CDCl₃):

-

A single sharp resonance is expected for the -CF₃ group for both compounds, likely in the region of δ -62 to -64 ppm (relative to CFCl₃).[2]

-

Synthesis and Manufacturing Workflows

The synthesis of 4-chloro-3-(trifluoromethyl)benzoic acid typically originates from precursors like 2-chlorobenzotrifluoride or 4-chloro-3-(trifluoromethyl)toluene. The methyl ester is then readily prepared via Fischer esterification.

Synthesis of 4-Chloro-3-(trifluoromethyl)benzoic Acid

A common industrial route involves the oxidation of 4-chloro-3-(trifluoromethyl)toluene. Alternatively, a multi-step route starting from 2-chlorobenzotrifluoride is also viable and offers different strategic advantages.[7]

Caption: Synthetic routes to 4-chloro-3-(trifluoromethyl)benzoic acid.

Exemplary Protocol (Route A - Oxidation): Causality: This is a classical and robust method for converting an activated methyl group on an aromatic ring to a carboxylic acid. The electron-withdrawing nature of the Cl and CF₃ groups makes the benzylic position stable, often requiring strong oxidizing agents like potassium permanganate (KMnO₄) and elevated temperatures.

-

Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and mechanical stirrer with 4-chloro-3-(trifluoromethyl)toluene and water.

-

Oxidation: Heat the mixture to reflux (~90-100 °C) and add potassium permanganate portion-wise over several hours to control the exotherm.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a low pH. The desired 4-chloro-3-(trifluoromethyl)benzoic acid will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., toluene or aqueous ethanol) can be performed for higher purity.

Synthesis of Methyl 4-chloro-3-(trifluoromethyl)benzoate

The methyl ester is most commonly prepared by Fischer esterification of the parent carboxylic acid.

Caption: Fischer esterification workflow.

Exemplary Protocol (Fischer Esterification): [4][8][9][10] Causality: This is an equilibrium-controlled reaction. To drive the reaction towards the ester product, a large excess of the alcohol (methanol) is used, serving as both reactant and solvent, according to Le Châtelier's principle. A strong acid catalyst (like H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-(trifluoromethyl)benzoic acid in a large excess of methanol (e.g., 10-20 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be further purified by distillation or chromatography if necessary.

Chemical Reactivity and Derivatization

The reactivity of this scaffold is dictated by three main features: the carboxylic acid/ester group, the aromatic ring, and the trifluoromethyl group.

Reactions of the Carboxyl Group

-

Amide Coupling: The carboxylic acid is a prime substrate for amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[11][12][13] This is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., EDC, HATU) followed by the addition of a primary or secondary amine. The resulting amides are often key intermediates or final active pharmaceutical ingredients (APIs).

Exemplary Protocol (EDC/HOBt Amide Coupling): [11]

-

Dissolve 4-chloro-3-(trifluoromethyl)benzoic acid in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add 1-hydroxybenzotriazole (HOBt, ~1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, ~1.2 eq).

-

Add the desired amine (~1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, ~2-3 eq).

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and purify the resulting amide by chromatography or recrystallization.

-

Ester Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution), followed by acidic workup.[14][15] This is a critical deprotection step in many multi-step syntheses.

Reactions on the Aromatic Ring

The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the -Cl and -CF₃ groups. The -COOH/-COOMe group is also deactivating and a meta-director. Consequently, further electrophilic substitution is difficult and requires harsh conditions. Nucleophilic aromatic substitution (SNAᵣ) of the chlorine atom is possible but also challenging unless activated by additional strong electron-withdrawing groups.

Applications in Research and Drug Development

The 4-chloro-3-(trifluoromethyl)phenyl motif is present in several important therapeutic agents and is a subject of ongoing research. Its value lies in providing a rigid, lipophilic scaffold that can be tailored to fit into specific protein binding pockets.

-

Oncology - Kinase Inhibitors: The most prominent application is in the synthesis of Sorafenib , an oral multi-kinase inhibitor used to treat primary kidney and liver cancer.[10][16] The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a corresponding aniline derivative to form a critical urea linkage. The isocyanate is synthesized from 4-chloro-3-(trifluoromethyl)aniline, which is directly related to the benzoic acid discussed herein.

Caption: Role in the synthesis of the anticancer drug Sorafenib.

-

Immunology and Other Fields: The scaffold is explored in various other therapeutic areas. For instance, methyl 4-chloro-3-(trifluoromethyl)benzoate is listed as an impurity of Etrasimod , a modulator of the sphingosine-1-phosphate receptor under investigation for autoimmune diseases.[2] Furthermore, derivatives have been synthesized and evaluated as potent and broad-spectrum inhibitors of c-KIT kinase for gastrointestinal stromal tumors.[11]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

-

Hazard Identification: 4-Chloro-3-(trifluoromethyl)benzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

4-Chloro-3-(trifluoromethyl)benzoic acid and its methyl ester are more than just simple chemical intermediates; they are enabling building blocks that have facilitated the development of life-saving medicines. Their unique combination of substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of their synthesis, reactivity, and handling, as detailed in this guide, is crucial for any scientist working in the fields of organic synthesis, drug discovery, and materials science.

References

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - 4. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethyl-benzoic-acid-fluoride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Studylib. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (1999). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]

-

Journal of the American Chemical Society. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. studylib.net [studylib.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]

- 7. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. growingscience.com [growingscience.com]

- 13. hepatochem.com [hepatochem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. zenodo.org [zenodo.org]

- 16. pubs.acs.org [pubs.acs.org]

4-Chloro-3-(trifluoromethyl)benzoate: Structural Logic and Synthetic Workflows in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of halogens and fluorinated alkyl groups is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Chloro-3-(trifluoromethyl)benzoate (and its parent compound, 4-Chloro-3-(trifluoromethyl)benzoic acid, CAS 1737-36-6) serves as a highly privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have observed that the unique juxtaposition of a strongly electron-withdrawing trifluoromethyl (-CF3) group and a sterically shielding chlorine (-Cl) atom on a benzoate core provides unparalleled metabolic stability and lipophilicity. This technical guide explores the structural rationale, physicochemical properties, and field-proven synthetic protocols for utilizing this intermediate, specifically in the development of pyrrolo[2,3-d]pyrimidine anti-melanoma agents and GPBAR1 agonists.

Physicochemical & Structural Profiling

Understanding the baseline metrics of 4-Chloro-3-(trifluoromethyl)benzoic acid is critical for predicting its behavior in both synthetic environments and biological systems. The compound exhibits low aqueous solubility and high lipophilicity, driven by the highly fluorinated motif[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 1737-36-6 | Standard identifier for procurement and regulatory tracking. |

| Molecular Weight | 224.56 g/mol | Optimal size for fragment-based drug design (FBDD). |

| pKa (Predicted) | 3.54 ± 0.10 | Highly acidic carboxylate due to inductive electron withdrawal. |

| LogP (XLogP3) | 3.7 | Enhances membrane permeability; requires formulation strategies. |

| Melting Point | 163 – 165 °C | High crystallinity, facilitating purification by recrystallization. |

| Water Solubility | 0.039 g/L (at 25°C) | Necessitates organic solvents (DMF, DMSO, DCM) for synthesis. |

| Topological Polar Surface Area | 37.3 Ų | Excellent for blood-brain barrier (BBB) penetration if required. |

Data synthesized from PubChem and standardized chemical vendor specifications[1][2].

Pharmacophoric Rationale and Mechanistic Role

The substitution pattern of 4-Chloro-3-(trifluoromethyl)benzoate is not arbitrary; it is a meticulously designed pharmacophore.

-

Metabolic Shielding: The -CF

3group at the meta-position acts as a bioisostere for bulky alkyl groups but with significantly higher resistance to cytochrome P450-mediated oxidative metabolism. -

Halogen Bonding: The para-chloro substituent provides a dual function. Sterically, it locks the conformation of adjacent binding pockets. Electronically, it can participate in highly directional halogen bonding with backbone carbonyls in target kinase active sites.

-

Target Applications: This specific architecture is heavily utilized in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives , which exhibit potent antiproliferative activity against melanoma cell lines[2][3]. Furthermore, it is a critical acylating agent in the synthesis of 3-aminopyridine-based GPBAR1 (TGR5) agonists , which are under investigation for type II diabetes and metabolic disorders[4].

Caption: Structural logic and pharmacophoric contributions of 4-Chloro-3-(trifluoromethyl)benzoate.

Synthetic Methodologies: The Acid Chloride Advantage

When coupling 4-Chloro-3-(trifluoromethyl)benzoic acid to complex, sterically hindered amines (such as functionalized pyrrolo-pyrimidines or aminopyridines), standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often yield sluggish kinetics. This is due to the profound electron-withdrawing nature of the -CF3 and -Cl groups, which reduces the nucleophilicity of the carboxylate during the activation step.

The Causality of Choice: To overcome this, the industry standard is the conversion of the benzoic acid to its highly reactive acid chloride intermediate using Oxalyl Chloride and catalytic N,N-Dimethylformamide (DMF)[5]. This ensures a near-quantitative electrophilic center that readily traps deactivated amines.

Caption: Standardized workflow for the derivatization of 4-Chloro-3-(trifluoromethyl)benzoic acid.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the amidation of 4-Chloro-3-(trifluoromethyl)benzoic acid, adapted from validated pharmaceutical patent literature for GPBAR1 agonist synthesis[4][5].

Phase 1: Acid Chloride Generation

-

Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Catalysis: Add 2-3 drops of anhydrous DMF. Rationale: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.

-

Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Oxalyl Chloride (1.5 eq).

-

Evolution & Completion: Remove the ice bath and stir at room temperature for 2–4 hours. The reaction is complete when gas evolution (CO and CO

2) ceases and the suspension becomes a clear solution. -

Self-Validation (QC Step): Extract a 10 µL aliquot and quench it in 1 mL of anhydrous Methanol. Analyze via LC-MS. The presence of the methyl ester (m/z ~238) confirms the quantitative formation of the acid chloride. Do NOT inject the acid chloride directly into the LC-MS to avoid column degradation.

-

Concentration: Concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous Chloroform or Toluene to remove residual oxalyl chloride.

Phase 2: Amide Coupling

-

Reconstitution: Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Amine Addition: In a separate flask, dissolve the target amine (e.g., a pyrrolo[2,3-d]pyrimidine derivative, 0.95 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DCM. Add this solution dropwise to the acid chloride. Rationale: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench with saturated aqueous NaHCO

3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. -

Purification: Purify the crude product via flash column chromatography (e.g., utilizing a gradient of n-heptane : EtOAc) to yield the highly pure target scaffold[4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773857, 4-Chloro-3-(trifluoromethyl)benzoic acid." PubChem, [Link]

-

Fisher Scientific. "4-Chloro-3-(trifluoromethyl)benzoic acid, 97+%, Thermo Scientific." Fisher Scientific, [Link]

- Hoffmann-La Roche Inc. "3-amino-pyridines as gpbar1 agonists.

- Bayer Pharma Aktiengesellschaft. "Dihydrooxadiazinones.

Sources

- 1. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID price,buy 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID - chemicalbook [chemicalbook.com]

- 4. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 5. WO2019025562A1 - Dihydrooxadiazinones - Google Patents [patents.google.com]

4-Chloro-3-(trifluoromethyl)benzoate safety data sheet

Comprehensive Technical Guide & Safety Data Profile: 4-Chloro-3-(trifluoromethyl)benzoate and its Acid Precursor

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated aromatics are privileged structures. The trifluoromethyl (-CF3) group imparts enhanced lipophilicity, metabolic stability against cytochrome P450 oxidation, and unique electrostatic interactions within target binding pockets[1]. This whitepaper serves as an in-depth technical and safety guide for 4-Chloro-3-(trifluoromethyl)benzoic acid (CAS 1737-36-6) and its corresponding methyl ester, Methyl 4-chloro-3-(trifluoromethyl)benzoate (CAS 115591-64-5) . By synthesizing standard Safety Data Sheet (SDS) parameters with field-proven synthetic methodologies, this guide provides researchers with a holistic framework for safely handling and deploying these critical building blocks.

Physicochemical Properties & Molecular Identity

To ensure accurate analytical tracking and inventory management, the quantitative data for both the acid and ester forms are summarized below:

| Parameter | 4-Chloro-3-(trifluoromethyl)benzoic acid | Methyl 4-chloro-3-(trifluoromethyl)benzoate |

| CAS Number | 1737-36-6[2] | 115591-64-5[1] |

| Molecular Formula | C8H4ClF3O2[2] | C9H6ClF3O2[1] |

| Molecular Weight | 224.56 g/mol [3] | 238.59 g/mol [1] |

| Physical State | White Crystalline Solid[2] | Colorless to Pale Yellow Liquid/Solid[1] |

| GHS Signal Word | Warning[2] | Warning[4] |

| Primary Application | Kinase Inhibitor Precursor[5] | Etrasimod Impurity Profiling[6] |

Safety, Handling, and Hazard Mitigation (SDS Core)

GHS Hazard Classification & Mechanistic Causality

According to standardized regulatory frameworks, the compound triggers the following hazard classifications:

-

Skin Irritation Category 2 (H315) [4]

-

Serious Eye Irritation Category 2 (H319) [4]

-

Specific Target Organ Toxicity - Single Exposure Category 3 (H335) [2]

Expert Insight on Causality: Do not treat these hazards as arbitrary labels. The potent irritation profile of this compound is directly linked to its electronic structure. The highly electron-withdrawing -CF3 and -Cl substituents significantly lower the pKa of the carboxylic acid compared to an unsubstituted benzoic acid. This increased acidity, combined with the high lipophilicity of the halogenated aromatic ring, allows the molecule to rapidly partition into the lipid bilayers of the skin and mucous membranes. Once absorbed, it causes localized pH disruption and cellular irritation[2].

Personal Protective Equipment (PPE) & Engineering Controls

-

Skin Protection : Standard nitrile gloves (minimum 0.11 mm thickness) offer baseline protection. However, because fluorinated aromatics can act as permeation enhancers in organic solvents, double-gloving or the use of fluoroelastomer (Viton) gloves is strongly recommended when handling the compound in solution[4].

-

Eye Protection : Tight-fitting safety goggles conforming to EN166 or ANSI Z87.1 standards.

-

Respiratory Protection : A local exhaust ventilation (LEV) system is mandatory to prevent dust dispersion. If LEV is compromised, an N95 or P2 particulate respirator must be deployed to prevent inhalation of the highly irritating crystalline dust[2].

Emergency Response & Spill Mitigation

-

Skin Contact : Immediate flushing with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately[2].

-

Spill Containment : Do not dry sweep. Use a damp cloth or a HEPA-filtered vacuum to prevent the aerosolization of the powder. Dispose of the material in a sealed, compatible chemical waste container[4].

Mechanistic Applications in Drug Development

Synthesis of Multikinase Inhibitors The 4-chloro-3-(trifluoromethyl)phenyl moiety is the critical pharmacophore in Sorafenib, a potent multikinase inhibitor used in oncology. The benzoic acid acts as the foundational precursor, undergoing a Curtius rearrangement to form a reactive isocyanate, which is subsequently trapped to form the active diaryl urea linkage[5].

Development of P2X7 Receptor Antagonists This compound is heavily utilized in the acylation of piperidinyl amines to generate novel P2X7 receptor antagonists. The bulky, electron-deficient benzoyl group optimizes the binding affinity within the receptor's allosteric site, effectively suppressing cancer cell migration and invasion[7].

Etrasimod Impurity Profiling In the synthesis of the S1P receptor modulator Etrasimod, the methyl ester variant is tracked as a critical synthesis impurity (Etrasimod Impurity 1), requiring stringent LC-MS monitoring during API batch release[1],[6].

Validated Experimental Workflows

Protocol 1: EDC/HOBt-Mediated Amidation for P2X7 Antagonist Libraries

Objective: Coupling 4-chloro-3-(trifluoromethyl)benzoic acid to a piperidinyl amine core.

-

Activation : Dissolve 1.0 eq of the benzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 eq of EDC·HCl and 1.2 eq of HOBt.

-

Causality: Direct amidation of this electron-deficient, sterically hindered acid is thermodynamically unfavorable. EDC forms a highly reactive but unstable O-acylisourea intermediate. HOBt is introduced to trap this intermediate, forming a stable OBt-active ester that prevents racemization and suppresses side-reaction degradation[7].

-

-

Nucleophilic Addition : Introduce 1.1 eq of the target amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt of the EDC reagent and deprotonates the amine, ensuring it remains in its highly nucleophilic free-base form to attack the OBt-ester.

-

-

Self-Validation Checkpoint : Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. The reaction is validated when the UV trace shows complete consumption of the starting acid and the MS trace confirms the presence of the product mass [M+H]+.

-

Workup : Quench with saturated aqueous NaHCO3 to hydrolyze unreacted active ester and remove water-soluble HOBt/EDC byproducts. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Curtius Rearrangement to Isocyanate (Sorafenib Precursor Workflow)

Objective: Conversion of the benzoic acid to 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Acyl Azide Formation : Suspend 1.0 eq of the acid in anhydrous toluene. Slowly add 1.1 eq of diphenylphosphoryl azide (DPPA) and 1.2 eq of triethylamine (Et3N) at 0°C.

-

Causality: DPPA allows for the direct, one-pot conversion of the carboxylic acid to the acyl azide. This bypasses the need to synthesize a highly reactive and moisture-sensitive acid chloride intermediate, significantly improving the safety profile of the workflow[5].

-

-

Thermal Rearrangement : Gradually heat the reaction mixture to 80°C and maintain for 2 hours.

-

Causality: Thermal energy initiates the Curtius rearrangement. The aryl group migrates to the electron-deficient nitrogen atom concurrently with the extrusion of nitrogen gas (N2), yielding the reactive isocyanate.

-

-

Self-Validation Checkpoint : Perform an FTIR scan on a crude reaction aliquot. The system is validated when the characteristic acyl azide stretch (~2140 cm⁻¹) is completely replaced by a strong, sharp isocyanate asymmetric stretch at ~2250–2270 cm⁻¹.

-

Urea Trapping : Cool the mixture to room temperature and introduce the corresponding pyridine-2-carboxamide derivative to trap the isocyanate, forming the final diaryl urea linkage characteristic of multikinase inhibitors.

Mechanistic Pathway Diagram

Workflow: Curtius rearrangement of the benzoic acid to synthesize multikinase inhibitors.

References

-

Axios Research. "Etrasimod Impurity 1 - CAS - 115591-64-5". URL:[Link]

-

ACS Publications. "Potent Suppressive Effects of 1-Piperidinylimidazole Based Novel P2X7 Receptor Antagonists on Cancer Cell Migration and Invasion". URL:[Link]

-

Lookchem. "Cas 284462-37-9, 4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Synthesis)". URL:[Link]

Sources

- 1. CAS 115591-64-5: methyl 4-chloro-3-(trifluoromethyl)benzoa… [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Chloro-3-(Trifluoromethyl)benzoic Acid-d3 | Axios Research [axios-research.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. Etrasimod Impurity 1 - CAS - 115591-64-5 | Axios Research [axios-research.com]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Versatility of a Halogenated Building Block

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic Acid and its Methyl Ester for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] 4-Chloro-3-(trifluoromethyl)benzoic acid (CAS: 1737-36-6) and its corresponding methyl ester, Methyl 4-chloro-3-(trifluoromethyl)benzoate (CAS: 115591-64-5), are pivotal chemical intermediates that serve as foundational scaffolds for a range of complex target molecules.

This guide provides a senior application scientist's perspective on sourcing, qualifying, and utilizing these critical reagents. It moves beyond a simple supplier list to explain the causality behind experimental choices, ensuring that researchers can procure and use these compounds with confidence and scientific rigor.

Caption: Core structures of the benzoic acid and its methyl ester.

Part 1: Physicochemical Properties and Specifications

Understanding the fundamental properties of these reagents is critical for their proper handling, reaction setup, and purification. While both compounds share the same core aromatic structure, the difference between the carboxylic acid and methyl ester functional groups dictates their solubility, reactivity, and physical state.

| Property | 4-Chloro-3-(trifluoromethyl)benzoic Acid | Methyl 4-chloro-3-(trifluoromethyl)benzoate |

| CAS Number | 1737-36-6[2][3] | 115591-64-5[1][4] |

| Molecular Formula | C₈H₄ClF₃O₂[2][3] | C₉H₆ClF₃O₂[1][4] |

| Molecular Weight | 224.56 g/mol [2][3] | 238.59 g/mol [1][4] |

| Appearance | White to off-white powder or crystal[3] | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 163-165°C[2][3] | Not consistently reported; varies |

| Boiling Point | ~290°C[3] | Not consistently reported; varies |

| Solubility | Slightly soluble in water (0.039 g/L at 25°C)[2][3] | Generally insoluble in water |

| Purity (Typical) | ≥97%[2] | ≥95% to >99%[1][4] |

Part 2: Key Applications in Chemical Synthesis

These molecules are not end products but rather crucial intermediates. Their value lies in the reactive handles they provide for further molecular elaboration.

-

Pharmaceutical Synthesis: The most prominent application is in the synthesis of advanced pharmaceutical ingredients (APIs). For instance, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate for the anticancer drug Sorafenib.[5][6] The benzoic acid itself is used in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines.[2][7]

-

Agrochemical Development: The trifluoromethyl and chloro-substituted benzene ring is a common toxophore in modern pesticides and herbicides. These building blocks are used to construct novel active ingredients.[1]

-

Material Science: Fluorinated aromatic compounds are used in the synthesis of specialty polymers and liquid crystals due to their unique electronic and physical properties.

A common synthetic transformation involves the conversion of the benzoic acid to other functional groups or using it in coupling reactions. The methyl ester is often used directly in reactions where the carboxylic acid would interfere or require an extra protection step.

Part 3: Supplier Selection and Qualification

Sourcing high-quality starting materials is a non-negotiable prerequisite for reproducible and successful research. The choice of a supplier is not merely transactional; it is the first step in quality control.

Identified Suppliers

A survey of the market reveals several reputable sources for these compounds, ranging from large global distributors to specialized synthesis labs.

| Supplier | Product Offered | Notes |

| Thermo Scientific (Alfa Aesar) | 4-Chloro-3-(trifluoromethyl)benzoic acid[2] | A well-documented source with readily available safety and specification data. Often a benchmark for quality in research grades. |

| Sigma-Aldrich (Merck) | Methyl 4-chloro-3-(trifluoromethyl)benzoate[8] | A major global supplier with extensive documentation, including Certificates of Analysis (CoA) and Origin (COO).[8] |

| TCI (Tokyo Chemical Industry) | 4-Chloro-3-(trifluoromethyl)benzoic Acid | Offers high-purity grades (e.g., >98.0%) suitable for demanding synthetic applications.[3] |

| Clearsynth | Methyl 4-chloro-3-(trifluoromethyl)benzoate[4] | Specializes in standards and intermediates, offering very high purity products (e.g., 99.85% by HPLC) accompanied by a Certificate of Analysis.[4] |

| SynQuest Laboratories | Methyl 4-chloro-3-(trifluoromethyl)benzoate[9] | A provider of fluorinated organic and inorganic chemicals for research and development. |

| Chemical Marketplaces (e.g., ChemicalBook) | Both Acid and Ester[3] | These platforms aggregate listings from various, often international, manufacturers. Scrutiny of the actual manufacturer is crucial. |

A Scientist's Workflow for Supplier Qualification

The trustworthiness of a protocol is dependent on the reliability of its inputs. Therefore, a self-validating system for supplier qualification is essential.

Caption: A logical workflow for selecting and qualifying a chemical supplier.

Expert Insight: Do not rely solely on the purity percentage stated on the bottle. The nature of the impurities is often more critical than their absolute amount. A Certificate of Analysis that details the impurity profile is invaluable. For drug development, an impurity from a side-reaction in the supplier's synthesis could be a regioisomer that is difficult to separate and may have its own biological activity. This is why in-house verification is a mandatory step.

Part 4: Quality Control and Analytical Methods

Upon receipt of the material, its identity and purity must be verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of aromatic carboxylic acids and esters due to its high resolution and sensitivity.[10]

General HPLC Method for Purity Assessment

While a specific validated method must be developed for each use case, the following protocol, based on methods for structurally similar compounds, serves as an excellent starting point.[10]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-Chloro-3-(trifluoromethyl)benzoate sample.

-

Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of ~0.5-1.0 mg/mL.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for ensuring the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical starting point would be a linear gradient from 30% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

-

This result should be compared against the specification provided on the supplier's Certificate of Analysis. Any significant discrepancy warrants further investigation.

-

Caption: Standard workflow for in-house quality control verification.

Part 5: Safety, Handling, and Storage

Both 4-Chloro-3-(trifluoromethyl)benzoic acid and its methyl ester are hazardous chemicals that require careful handling in a controlled laboratory environment.

Hazard Identification

-

Skin and Eye Irritation: Both compounds are classified as causing skin and serious eye irritation.[11][12][13]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[11][12][13]

-

Harmful if Swallowed: The compounds can be harmful if ingested.[13][14]

Recommended Handling and PPE

-

Ventilation: Always handle these chemicals within a certified chemical fume hood to avoid inhalation.[13][15]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[14][15]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[2][3]

-

Container: Keep the container tightly closed and sealed in a dry environment.[2][14]

References

-

Appchem. (n.d.). Benzoic acid, 4-chloro-3-(trifluoromethyl)- | 1737-36-6. Retrieved from [Link]

- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

LookChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Angene Chemical. (2025, February 11). Safety Data Sheet: 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. Retrieved from [Link]

Sources

- 1. CAS 115591-64-5: methyl 4-chloro-3-(trifluoromethyl)benzoa… [cymitquimica.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID price,buy 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID - chemicalbook [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Methyl 4-chloro-3-(trifluoromethyl)benzoate [sigmaaldrich.com]

- 9. CAS 115591-64-5 | 2823-7-43 | MDL MFCD06203691 | Methyl 4-chloro-3-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 4-chloro-3-(trifluoromethyl)benzoate, a halogenated aromatic ester, is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique physicochemical properties that are critical for its application in drug design and development. The trifluoromethyl group, in particular, can enhance metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1] This guide provides a comprehensive overview of the known physical and spectral properties of this compound, outlines experimental protocols for their determination, and offers insights into the rationale behind these characterization techniques.

Core Physical Characteristics

A summary of the key physical properties for methyl 4-chloro-3-(trifluoromethyl)benzoate is presented below. It is important to note that while some properties have been reported, they are often predicted and lack extensive experimental validation in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 115591-64-5 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][2] |

| Molecular Weight | 238.59 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 246.3 °C at 760 mmHg (Predicted) | |

| Density | 1.38 g/cm³ (Predicted) | |

| Refractive Index | 1.466 (Predicted) |

Note: The boiling point, density, and refractive index are predicted values and should be confirmed through experimental validation.

Structural and Spectroscopic Analysis

At present, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for methyl 4-chloro-3-(trifluoromethyl)benzoate is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted. This section outlines the anticipated spectral data and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 4-chloro-3-(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural confirmation.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the chloro, trifluoromethyl, and ester groups. The methyl protons of the ester group will appear as a singlet further upfield (typically δ 3.8-4.0 ppm).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester will be observed significantly downfield (δ 160-170 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The methyl carbon of the ester will be found in the upfield region (δ 50-60 ppm).

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the trifluoromethyl group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of methyl 4-chloro-3-(trifluoromethyl)benzoate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard fluorine-19 pulse program.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer ensures better signal dispersion and resolution, which is critical for resolving the complex splitting patterns in the aromatic region. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

Diagram of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 4-chloro-3-(trifluoromethyl)benzoate is expected to show characteristic absorption bands for the ester carbonyl group, the C-O stretching of the ester, the aromatic C=C bonds, and the C-F bonds of the trifluoromethyl group.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Two distinct bands are anticipated, one for the C-O-C asymmetric stretch (around 1250-1300 cm⁻¹) and another for the O-C-C symmetric stretch (around 1100-1150 cm⁻¹).

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch (Trifluoromethyl): Strong, broad absorption bands are characteristic of C-F stretching vibrations and are expected in the 1100-1300 cm⁻¹ region, potentially overlapping with the C-O stretching bands.

Experimental Protocol for FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As the compound can be a liquid or a low-melting solid, the neat liquid can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Causality Behind Experimental Choices: The choice of sample preparation method depends on the physical state of the compound to ensure good contact with the IR beam and minimize scattering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 4-chloro-3-(trifluoromethyl)benzoate, the molecular ion peak (M⁺) would be observed at m/z 238. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl.

Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 207, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 179. Further fragmentation of the aromatic ring is also expected.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for a detailed fragmentation pattern or Electrospray Ionization (ESI) for a softer ionization that preserves the molecular ion.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Causality Behind Experimental Choices: The choice of ionization technique is critical. EI is often used for structural elucidation due to its extensive and reproducible fragmentation, while ESI is preferred for accurate molecular weight determination.

Synthesis and Purification

Diagram of Synthetic Pathway

Caption: General synthesis of the target compound.

General Experimental Protocol for Esterification

Objective: To synthesize methyl 4-chloro-3-(trifluoromethyl)benzoate from its corresponding carboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl 4-chloro-3-(trifluoromethyl)benzoate.

Causality Behind Experimental Choices: The use of excess methanol shifts the equilibrium of the Fischer esterification towards the product side. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The aqueous workup is necessary to remove the acid catalyst and any unreacted carboxylic acid.

Conclusion

Methyl 4-chloro-3-(trifluoromethyl)benzoate is a compound of significant interest in synthetic and medicinal chemistry. While its fundamental identifiers are well-established, a comprehensive public database of its experimentally determined physical and spectral properties is currently lacking. The protocols and predicted data outlined in this guide provide a robust framework for researchers to characterize this compound thoroughly. Accurate and detailed characterization is paramount for its effective use in the development of novel pharmaceuticals and other advanced materials.

References

-

PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]

- Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

The Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Journal of the American Chemical Society. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

NIST WebBook. 3-(Trifluoromethyl)benzoyl chloride. [Link]

-

ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

PubMed. Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks. [Link]

-

ResearchGate. Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes | Request PDF. [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]

Sources

Solubility Profile of 4-Chloro-3-(trifluoromethyl)benzoate Esters in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Introduction